2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Description
2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-14-5-6-16-9-12-18(22(27)21(16)24-14)20(25-19-4-2-3-13-23-19)15-7-10-17(11-8-15)26(28)29/h2-13,20,27H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNDUXSAUMEQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available 8-hydroxyquinoline. The process includes:
Formation of Quinoline Derivative: The initial step involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of potassium carbonate to form quinolyl ether.
Hydrazide Formation: The quinolyl ether is then reacted with hydrazine hydrate under reflux conditions to yield 2-(quinolin-8-yloxy)acetohydrazide.
Final Coupling Reaction: The hydrazide is further reacted with 4-nitrobenzaldehyde and 2-aminopyridine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group and the hydroxyl group on the quinoline ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Oxidation: Products include quinoline N-oxides and carboxylic acids.
Reduction: Products include amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimalarial, and antibacterial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-8-ol: Lacks the nitrophenyl and pyridinylamino groups, resulting in different biological activities.
7-[(4-Nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to the presence of both the nitrophenyl and pyridinylamino groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
